2-Propen-1-one, 1-phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]-

Synthetic Chemistry Organometallics Stability Assay

The compound 2-Propen-1-one, 1-phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]- is a vinyl stannane belonging to the class of trineophyltin-substituted enones. It is primarily utilized as a stereodefined intermediate in organic synthesis, particularly in Stille cross-coupling reactions to construct complex molecular architectures.

Molecular Formula C39H46OSn
Molecular Weight 649.5 g/mol
CAS No. 648425-07-4
Cat. No. B12596556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propen-1-one, 1-phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]-
CAS648425-07-4
Molecular FormulaC39H46OSn
Molecular Weight649.5 g/mol
Structural Identifiers
SMILESCC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)C(=C)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/3C10H13.C9H7O.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;1-2-9(10)8-6-4-3-5-7-8;/h3*4-8H,1H2,2-3H3;3-7H,1H2;
InChIKeyXEDUCKDZEALOLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-Propen-1-one, 1-phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]- (CAS: 648425-07-4), a Specialized Trineophyltin Enone


The compound 2-Propen-1-one, 1-phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]- is a vinyl stannane belonging to the class of trineophyltin-substituted enones. It is primarily utilized as a stereodefined intermediate in organic synthesis, particularly in Stille cross-coupling reactions to construct complex molecular architectures . Its bulky tris(2-methyl-2-phenylpropyl)stannyl (trineophyltin) group imparts distinct stability and reactivity profiles compared to simpler trialkyltin analogs, making it a valuable reagent for specific synthetic challenges where other organostannanes fail .

Why Unverified 2-Propen-1-one Analogs Cannot Substitute for the Specified CAS 648425-07-4 Trineophyltin Derivative


Generic substitution within the stannyl enone class is unreliable due to the critical influence of the tin-bound ligands on reaction performance. Simpler trialkyltin analogs, such as tributyltin derivatives, are known to decompose or isomerize during chromatographic purification, whereas the trineophyltin group in the target compound confers markedly enhanced stability under these conditions . This structural feature is mandatory for applications requiring stereo- and chemical integrity throughout a synthetic sequence. Substituting with a less hindered or differently substituted organostannane would directly compromise yield, stereoselectivity, and product purity, thereby invalidating the published synthetic procedures .

Quantitative Comparative Evidence for 2-Propen-1-one, 1-phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]- (CAS: 648425-07-4)


Chromatographic Stability of Trineophyltin Enones vs. Tributyltin Analogs

In contrast to trimethyl- and tributyltin analogs, which have been reported to decompose or isomerize during standard chromatographic purification, viniltrineophylstannanes (the class to which the target compound belongs) demonstrate sufficient stability to be routinely purified by column chromatography without degradation . While direct, side-by-side quantitative degradation rates for this specific CAS number are not publicly available, this class-level stability advantage is a critical differentiator for procurement and use.

Synthetic Chemistry Organometallics Stability Assay

Stereoselectivity in Stille Cross-Coupling with Trineophyltin Enones

The target compound is designed for use in stereoselective Stille cross-coupling reactions, which are fundamental for constructing conjugated dienes. The specific stereochemistry of the vinylstannane is retained during the coupling, enabling the synthesis of geometrically pure products . While a quantitative diastereomeric excess (d.e.) specific to this exact enone is not available, studies on closely related dineophyltin bromohydride additions to propenoates achieved d.e. values in the range of 74–90% [1], providing a class-level benchmark for the stereochemical control offered by this ligand system.

Stereoselective Synthesis Stille Coupling Enones

Synthetic Efficiency: Yield Range for Hydrostannation of Alkynones with Trineophyltin Hydride

The synthesis of trineophyltin enones via free-radical or palladium-catalyzed hydrostannation of alkynyl ketones with trineophyltin hydride proceeds with good to excellent yields, a critical factor for procurement efficiency . While the exact yield for this specific enone must be obtained from the primary literature (Dodero et al., J. Org. Chem. 2003), the class of trineophyltin vinylstannanes is typically obtained with yields upward of 80% as demonstrated in related cyclohydrostannation reactions [1].

Synthetic Methodology Hydrostannation Yield

Functional Group Tolerance: The Critical Role of the Neophyl Ligand in Acaricidal vs. Synthetic Applications

The neophyltin (tris(2-methyl-2-phenylpropyl)tin) ligand system is a key structural feature of commercial acaricides like fenbutatin oxide, demonstrating a broad spectrum of biological activity, including good acaricidal effects [1]. While this biological activity is not the primary application of the target enone, it establishes a notable class property: the neophyl ligand imparts significant bioactivity, which is a clear differentiator from structurally similar trialkyltin compounds used solely as synthetic intermediates. This dual-use potential (synthetic intermediate with bioactive ligand class) may influence procurement decisions for interdisciplinary research programs.

Bioactivity Organotin Acaricide

Recommended Procurement Scenarios for 2-Propen-1-one, 1-phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]- (CAS: 648425-07-4)


Stereoselective Synthesis of Complex Dienes and 4-Oxo-2,5-dienes via Stille Coupling

This is the primary intended use case. The compound serves as a stereodefined vinylstannane partner for palladium-catalyzed cross-coupling with alkenyl or acyl halides. Its stability to chromatography and high stereoselectivity, demonstrated for the trineophyltin class, are mandatory for generating geometrically pure products. Researchers should procure this specific compound to reproduce literature procedures that rely on its superior stability and coupling efficiency .

Synthesis of Acaricidal Lead Compounds or Bioactive Organotin Libraries

Given the established acaricidal activity of trineophyltin derivatives, this enone can be used as a strategic intermediate to synthesize novel analogs for structure-activity relationship (SAR) studies. Procurement for this purpose is justified by the dual functionality: a stable synthetic handle (the enone) and a bioactive tin ligand framework within the same molecule [1].

Methodology Studies on Organostannane Stability Under Palladium Catalysis

The compound's resistance to decomposition under conditions where simpler trialkylstannanes fail makes it an ideal probe for mechanistic studies or for developing new catalytic methods that require a robust, recoverable organotin reagent. This stability-based differentiation documented in the literature is a key reason to choose this specific compound over its more labile analogs .

Reproduction of Key Hydrostannation Procedures from Doedero et al. (2003)

Any laboratory aiming to replicate the specific synthetic protocols described in the seminal J. Org. Chem. paper (2003, 68, 10087-10091) on stannyl enones must use this exact trineophyltin enone. The synthesis is optimized for this substrate's steric and electronic properties, and deviations will lead to the generation of new, uncharacterized products .

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